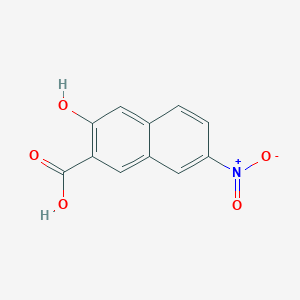

3-hydroxy-7-nitro-2-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-7-nitro-2-naphthoic acid is a chemical compound with significant interest in organic chemistry due to its unique structure and properties. It is a derivative of naphthoquinone, a compound known for its varied applications in chemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-3-nitro-1,4-naphthoquinones, involves an improved method utilizing nitronium tetrafluoroborate, yielding high yields. Subsequent conversion and substitution reactions lead to the formation of nitrobiquinones with complete regiocontrol (Yu, Malinakova, & Stagliano, 2006).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-7-nitro-2-naphthoic acid involves a naphthoquinone core with specific functional groups, such as hydroxy and nitro groups, which significantly influence its chemical behavior. The analysis of weak interactions in similar compounds shows the involvement of hydrogen bonds and aromatic stacking interactions, directing the packing modes in molecular crystals (Pang et al., 2015).

Chemical Reactions and Properties

3-Hydroxy-7-nitro-2-naphthoic acid's reactivity is influenced by its functional groups. For instance, the nitro group could undergo reduction to form amines, while the hydroxy group might participate in esterification reactions. The compound's reactivity in forming chelates, such as with aluminium, has been observed in aqueous solutions, showing the formation of stable complexes (Lajunen et al., 1980).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-hydroxy-7-nitronaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-10-5-6-1-2-8(12(16)17)3-7(6)4-9(10)11(14)15/h1-5,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLINTILAKQRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967628 |

Source

|

| Record name | 3-Hydroxy-7-nitronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-7-nitronaphthalene-2-carboxylic acid | |

CAS RN |

5310-67-8 |

Source

|

| Record name | 3-Hydroxy-7-nitronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5617068.png)

![methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5617081.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5617092.png)

![[(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5617097.png)

![1-[2-(4-morpholinyl)ethyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5617103.png)

![(1S*,5R*)-6-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617108.png)

![3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5617113.png)

![N-benzyl-N,7-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B5617120.png)

![2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine](/img/structure/B5617130.png)